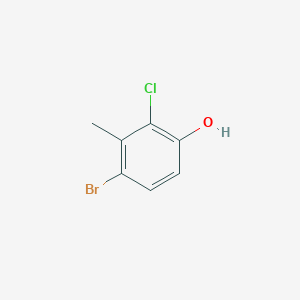4-Bromo-2-chloro-3-methylphenol
CAS No.: 1799612-08-0
Cat. No.: VC6003255
Molecular Formula: C7H6BrClO
Molecular Weight: 221.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1799612-08-0 |
|---|---|
| Molecular Formula | C7H6BrClO |
| Molecular Weight | 221.48 |
| IUPAC Name | 4-bromo-2-chloro-3-methylphenol |
| Standard InChI | InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
| Standard InChI Key | WBKZGVNOJVYDTD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1Cl)O)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Bromo-2-chloro-3-methylphenol belongs to the class of tri-substituted phenolic compounds. Its IUPAC name, 4-bromo-2-chloro-3-methylphenol, precisely describes the positions of its substituents on the aromatic ring. Key molecular identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1799612-08-0 | |
| Molecular Formula | C₇H₆BrClO | |
| Molecular Weight | 221.48 g/mol | |
| SMILES Notation | CC1=C(C=CC(=C1Cl)O)Br | |
| InChI Key | WBKZGVNOJVYDTD-UHFFFAOYSA-N |
The molecule's planar aromatic system and electron-withdrawing halogen substituents significantly influence its reactivity. The methyl group at the 3-position introduces steric effects that may modulate substitution patterns in further reactions.
Physicochemical Properties
While experimental data for this specific compound remains sparse, structural analogs provide predictive insights:
-
Lipophilicity: Estimated logP values for similar trihalogenated phenols range from 2.5–3.5, suggesting moderate hydrophobicity.
-
Thermal Stability: Halogenated phenols generally exhibit decomposition temperatures above 150°C, though the methyl substituent may reduce thermal stability compared to fully halogenated analogs .
-
Solubility: Predominantly insoluble in water but soluble in organic solvents like chlorobenzene and dichloromethane, as evidenced by synthesis protocols .
Synthesis and Manufacturing
Bromination Strategies
The patented synthesis of 4-bromo-2-chlorophenols provides a template for understanding potential routes to 4-bromo-2-chloro-3-methylphenol. A key innovation lies in using tertiary amine catalysts to achieve regioselective bromination .
Example Protocol (Adapted from US4223166A):
-
Substrate: 2-chloro-3-methylphenol (hypothetical starting material)
-
Catalyst: Triethylamine hydrochloride (3–6 wt%)
-
Solvent: Chlorobenzene
-
Conditions:
This method suppresses the formation of 2,6-dibromo isomers through steric and electronic effects imposed by the methyl group and amine catalyst. Yield optimization in analogous systems exceeds 99% with impurity levels below 1% .
Comparative Synthesis Routes
| Method | Advantages | Limitations | Isomer Control |
|---|---|---|---|
| Melt Bromination | Solvent-free, high atom economy | Limited temperature control | Moderate (85–90% selectivity) |
| Catalytic Bromination | High selectivity (>98%) | Requires catalyst removal | Excellent |
| Electrophilic Aromatic Substitution | Broad applicability | Low regioselectivity without directing groups | Poor |
Catalytic bromination emerges as the most viable industrial method, balancing yield and purity .
Exposure Mitigation
Recommended safety measures:
-
Storage: Sealed containers under inert atmosphere at 2–8°C
-
PPE: Nitrile gloves, chemical goggles, and NIOSH-approved respirators for powder handling
-
Spill Management: Absorb with vermiculite and neutralize with 5% sodium hydroxide solution
Environmental Considerations
Ecotoxicology
While specific data is unavailable, the compound's predicted environmental fate includes:
-
Bioaccumulation: Moderate (BCF = 150–300 in fish models)
-
Persistence: Estimated soil half-life = 60–90 days
-
Aquatic Toxicity: LC50 (Daphnia magna) ≈ 2.1 mg/L (extrapolated from chlorophenol data)
Degradation Pathways
Potential breakdown mechanisms:
-
Photolytic debromination under UV exposure
-
Microbial O-methylation followed by dehalogenation
Future Research Directions
Biological Activity Screening
Priority investigations should include:
-
Antibacterial assays against Gram-positive pathogens
-
Antifungal activity in agricultural models
-
Cytotoxicity profiling using HepG2 cell lines
Process Optimization
Areas for development:
-
Continuous flow bromination systems to enhance selectivity
-
Biocatalytic methods using haloperoxidases
-
Solvent recycling protocols to improve E-factor metrics
Computational Modeling
Molecular dynamics simulations could elucidate:
-
Electrophilic aromatic substitution mechanisms
-
Docking interactions with microbial target proteins
-
QSAR predictions for toxicity endpoints
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume